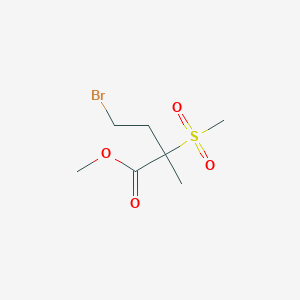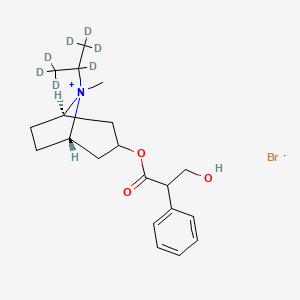
Ipratropium-d7 Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipratropium-d7 Bromide is a deuterated form of Ipratropium Bromide, a quaternary ammonium compound used as a bronchodilator. It is primarily employed in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the non-deuterated compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ipratropium Bromide typically involves the following steps:
Starting Materials: Ethyl phenylacetate and isopropyl tropanol are used as starting materials.
Reaction Steps:
Industrial Production Methods
The industrial production of Ipratropium Bromide follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, safe, and controllable, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ipratropium Bromide undergoes several types of chemical reactions, including:
Substitution Reactions: Common in the synthesis process.
Reduction Reactions: Used in the preparation of intermediate compounds.
Common Reagents and Conditions
Oxalyl Chloride: Used in the acyl chlorination step.
Isopropyl Tropine Mesylate: Reacts with the acylated intermediate.
Methyl Bromide: Used in the final bromomethylation step.
Major Products Formed
The major product formed from these reactions is Ipratropium Bromide, with intermediate compounds being phenylacetate isopropyl tropeine and other related substances .
Scientific Research Applications
Ipratropium-d7 Bromide is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Ipratropium Bromide.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Analytical Chemistry: Used as a reference standard in high-performance liquid chromatography (HPLC) and other analytical techniques.
Biomedical Research: Exploring its effects on respiratory conditions and its potential therapeutic applications.
Mechanism of Action
Ipratropium Bromide acts as an antagonist of the muscarinic acetylcholine receptor. This action inhibits the parasympathetic nervous system in the airways, leading to the relaxation of smooth muscles and bronchodilation . The compound is primarily used to alleviate bronchospasm in conditions like COPD and asthma .
Comparison with Similar Compounds
Similar Compounds
Tiotropium Bromide: Another anticholinergic bronchodilator used for COPD.
Albuterol Sulfate: A β2-adrenergic bronchodilator often used in combination with Ipratropium Bromide.
Montelukast: A leukotriene receptor antagonist used for asthma.
Uniqueness
Ipratropium Bromide is unique due to its specific action on muscarinic receptors, providing a different mechanism of action compared to β2-adrenergic bronchodilators like Albuterol Sulfate . Its deuterated form, Ipratropium-d7 Bromide, offers additional benefits in research applications by allowing for more precise tracking and analysis of metabolic pathways .
Properties
Molecular Formula |
C20H30BrNO3 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
[(1S,5R)-8-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i1D3,2D3,14D; |
InChI Key |
LHLMOSXCXGLMMN-UDNHRDGISA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)
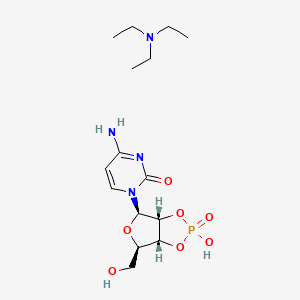
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
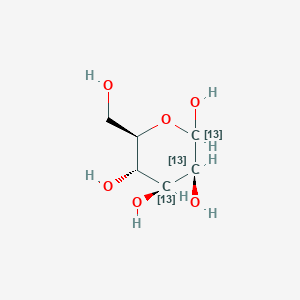
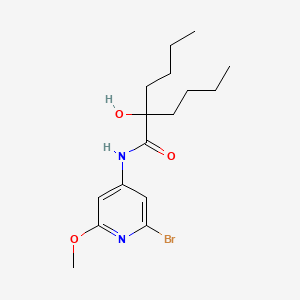


![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
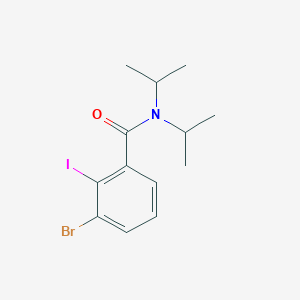
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
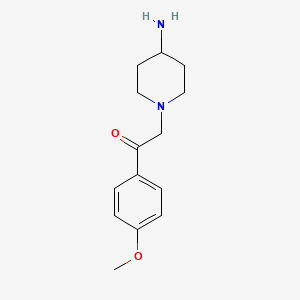
![[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate](/img/structure/B13849301.png)
![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)
